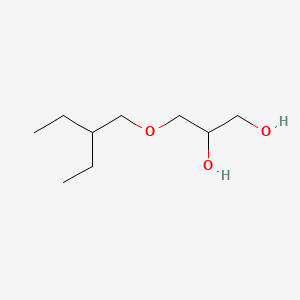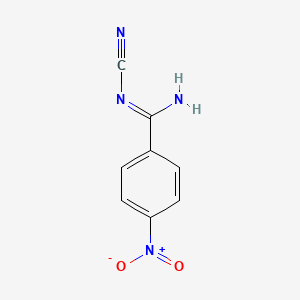
N'-Cyano-4-nitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyano-4-nitrobenzene-1-carboximidamide is a chemical compound with the molecular formula C8H6N4O2 It is an aromatic compound featuring both a nitro group and a cyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then converted to N’-Cyano-4-nitrobenzene-1-carboximidamide through a reaction with cyanamide under acidic conditions .
Industrial Production Methods
Industrial production of N’-Cyano-4-nitrobenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-4-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-aminobenzene-1-carboximidamide.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Cyano-4-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-Cyano-4-nitrobenzene-1-carboximidamide involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro group can undergo reduction to form reactive nitrogen species, while the cyano group can participate in nucleophilic substitution reactions, affecting cellular pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the carboximidamide group.
4-Aminobenzonitrile: Similar structure but has an amino group instead of a nitro group.
4-Cyanobenzene-1-carboximidamide: Similar structure but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .
Properties
CAS No. |
78504-06-0 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
N'-cyano-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H6N4O2/c9-5-11-8(10)6-1-3-7(4-2-6)12(13)14/h1-4H,(H2,10,11) |
InChI Key |
BJGSEGHOBHCGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NC#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



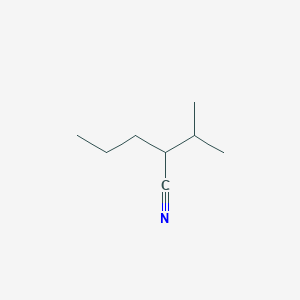
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

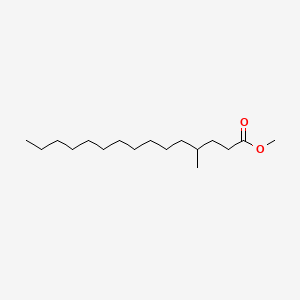
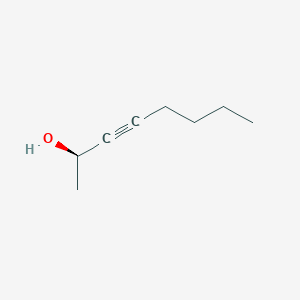

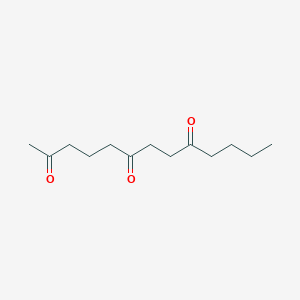
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
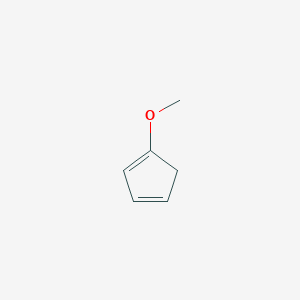
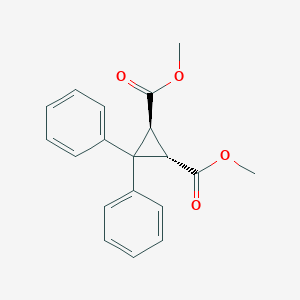
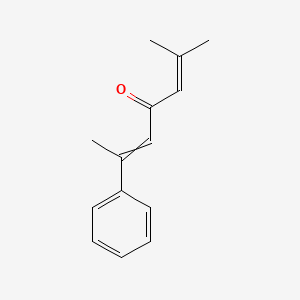
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
